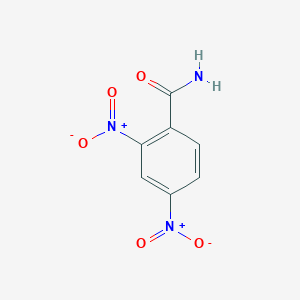

2,4-Dinitrobenzamide

Description

Table 1: Evolution of Nitroaromatic Prodrugs

| Compound | Structure | Key Enzyme Activator | Therapeutic Application |

|---|---|---|---|

| Nitrofurazone | Nitrofuran | Microbial reductases | Antimicrobial (discontinued) |

| Metronidazole | 5-Nitroimidazole | Anaerobic bacteria | Antiparasitic |

| CB1954 | This compound | DT-diaphorase/NfsB | Anticancer (GDEPT) |

| PR-104A/SN27686 | Dinitrobenzamide mustard | NfnB-cys/YfkO-cys | Anticancer (MDEPT) |

The transition to this compound derivatives addressed limitations in prodrug activation efficiency. For instance, CB1954’s reliance on rat-specific DT-diaphorase necessitated engineered enzymes like Escherichia coli nitroreductase NfsB for human applications. This highlighted the need for prodrug-enzyme pairs with enhanced compatibility, spurring the design of second-generation analogs like PR-104A and SN27686.

Propriétés

IUPAC Name |

2,4-dinitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O5/c8-7(11)5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTESHVANCFLTQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395684 | |

| Record name | 2,4-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13296-87-2 | |

| Record name | 2,4-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 2,4-Dinitrobenzoic Acid

The synthesis typically begins with the nitration of benzoic acid to introduce nitro groups at the 2- and 4-positions. Benzoic acid undergoes nitration using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) under controlled temperatures (0–5°C). The electron-withdrawing carboxylic acid group directs nitration to the meta position, but subsequent nitration under harsher conditions (e.g., fuming $$ \text{HNO}3 $$ at 50°C) yields 2,4-dinitrobenzoic acid.

$$

\text{C}6\text{H}5\text{COOH} + 2 \, \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}6\text{H}3(\text{NO}2)2\text{COOH} + 2 \, \text{H}2\text{O}

$$

Conversion to 2,4-Dinitrobenzoyl Chloride

The carboxylic acid is then converted to its acyl chloride derivative using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ (\text{COCl})2 $$). This step is performed under reflux (70–80°C) for 2–3 hours, yielding 2,4-dinitrobenzoyl chloride as a crystalline solid.

$$

\text{C}6\text{H}3(\text{NO}2)2\text{COOH} + \text{SOCl}2 \rightarrow \text{C}6\text{H}3(\text{NO}2)2\text{COCl} + \text{SO}2 + \text{HCl}

$$

Amidation with Ammonia

The acyl chloride reacts with aqueous or gaseous ammonia ($$ \text{NH}_3 $$) to form 2,4-dinitrobenzamide. This nucleophilic acyl substitution proceeds at room temperature, with the reaction mixture neutralized to precipitate the product.

$$

\text{C}6\text{H}3(\text{NO}2)2\text{COCl} + 2 \, \text{NH}3 \rightarrow \text{C}6\text{H}3(\text{NO}2)2\text{CONH}2 + \text{NH}_4\text{Cl}

$$

Key Optimization Parameters:

- Solvent Choice: Dichloromethane or tetrahydrofuran (THF) enhances acyl chloride stability.

- Ammonia Concentration: Excess $$ \text{NH}_3 $$ ensures complete conversion, with yields exceeding 85%.

Nucleophilic Aromatic Substitution of 2,4-Dinitrofluorobenzene

Substitution Mechanism

2,4-Dinitrofluorobenzene (DNFB) undergoes nucleophilic aromatic substitution (NAS) with amide ions ($$ \text{NH}_2^- $$) under high-temperature conditions (100–120°C). The electron-withdrawing nitro groups activate the benzene ring, facilitating fluoride displacement.

$$

\text{C}6\text{H}3(\text{NO}2)2\text{F} + \text{NH}2^- \rightarrow \text{C}6\text{H}3(\text{NO}2)2\text{NH}2 + \text{F}^-

$$

Reaction Conditions

- Base: Sodium hydride ($$ \text{NaH} $$) or potassium hydroxide ($$ \text{KOH} $$) generates the amide ion in situ.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) stabilizes the transition state.

- Yield: Reported yields range from 60% to 75%, depending on reaction time and stoichiometry.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The acyl chloride method (Method 1) is preferred for large-scale synthesis due to higher yields and milder conditions. In contrast, NAS (Method 2) requires specialized equipment for high-temperature reactions but offers a streamlined pathway for laboratories with DNFB availability.

Byproduct Management

Purity and Characterization

Purification by recrystallization (ethanol/water) achieves >98% purity. Characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirms the absence of unreacted acyl chloride or DNFB.

Applications in Drug Development and Radiochemistry

Prodrug Activation

This compound derivatives serve as prodrugs activated by nitroreductases (NTR) in hypoxic tumor cells. For example, bromo-mesylate mustards derived from this compound exhibit selective cytotoxicity in NTR-positive cell lines (IC50 ratios >10).

Radiotracer Synthesis

In positron emission tomography (PET), this compound is functionalized with fluorine-18 ($$ ^{18}\text{F} $$) for imaging applications. Radiosynthesis involves nucleophilic displacement of tosylate groups with $$ ^{18}\text{F}^- $$, achieving specific activities of 31–40 GBq/μmol.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dinitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

Reduction: 2,4-Diaminobenzamide.

Substitution: Depending on the nucleophile, products such as 2,4-dihydroxybenzamide or 2,4-dialkoxybenzamide can be formed.

Applications De Recherche Scientifique

Prodrug Design and Mechanism of Action

Prodrugs like CB1954 are designed to be converted into active forms within the body. The activation typically occurs via enzymatic reduction facilitated by nitroreductases (NTRs), which convert DNBA into reactive species capable of inducing DNA damage and cell death.

Mechanism of Activation

- Enzymatic Reduction : NTRs reduce the nitro groups in DNBA to form hydroxylamines or amines, which can then interact with DNA to form cross-links, leading to cytotoxicity.

- Bystander Effect : The metabolites produced from DNBA have shown high bystander effects, meaning they can affect neighboring cells even if those cells do not express the activating enzyme.

Cancer Therapy

The primary application of 2,4-Dinitrobenzamide derivatives lies within cancer treatment strategies:

- Antibody-Directed Enzyme Prodrug Therapy (ADEPT) : Studies have demonstrated that NTRs can activate DNBA derivatives in tumor environments, allowing for localized cytotoxic effects while sparing healthy tissues. This method enhances therapeutic efficacy and reduces systemic toxicity .

- Gene-Directed Enzyme Prodrug Therapy (GDEPT) : By employing genetically modified cells expressing NTRs, researchers aim to create a targeted approach where only tumor cells convert DNBA into its active form .

Magnetic Nanoparticle Directed Enzyme Prodrug Therapy (MNDEPT)

Recent advancements have explored combining DNBA derivatives with magnetic nanoparticles to enhance the delivery and activation of prodrugs at tumor sites. This method allows for precise targeting and improved control over drug release .

Case Study 1: PR-104A and SN27686

Research involving PR-104A and SN27686 has highlighted their effectiveness as dinitrobenzamide mustard prodrugs in inducing cell death in ovarian cancer cell lines (SK-OV-3). These studies showed that these compounds could be efficiently activated by genetically modified NTRs, leading to significant cytotoxic effects without requiring additional cofactors .

Case Study 2: CB1954 in Clinical Trials

CB1954 has been investigated in various clinical trials where it was combined with NTR-expressing adenoviral vectors. The results indicated promising outcomes with enhanced tumor regression rates due to the selective activation of the prodrug within tumors .

Data Tables

Mécanisme D'action

The mechanism of action of 2,4-dinitrobenzamide involves its reduction to reactive intermediates. In biological systems, enzymes such as nitroreductases catalyze the reduction of the nitro groups to amino groups. These intermediates can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cytotoxic effects. This property is exploited in the design of anticancer prodrugs, where the compound is selectively activated in tumor cells to exert its cytotoxic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

CB1954 (5-(Aziridin-1-yl)-2,4-Dinitrobenzamide)

- Activation Mechanism: CB1954 requires NQO2 and NRH for activation in human cells, unlike bacterial nitroreductases (e.g., NfsB), which directly reduce the 4-nitro group . This co-substrate dependency limits its efficacy in human tumors unless exogenous NRH is supplied .

- Cytotoxicity : CB1954 exhibits a 100–3,000-fold increase in cytotoxicity when activated by NQO2/NRH, with an IC50 of 0.5–2 µM in NQO2-expressing cells . In contrast, bacterial nitroreductases achieve similar activation with higher efficiency (IC50 ratio of 145 for SN 23862 in E. coli NR2) .

- Clinical Data: A Phase I trial showed CB1954 doses up to 24 mg/m² (intravenous) were tolerable, with dose-limiting toxicities (diarrhea, hepatic toxicity) observed at 37.5 mg/m². Intraperitoneal administration achieved a 67-fold higher AUC (387 µM/h) compared to intravenous routes, enhancing regional efficacy .

SN 23862 (Parent 2,4-Dinitrobenzamide Mustard)

- Structure-Activity Relationship : SN 23862 is activated by selective reduction of the 2-nitro group under aerobic conditions. Analogues with 4-substituents (e.g., -SO2Me) showed reduced activation efficiency (IC50 ratio = 26 vs. 145 for SN 23862) despite similar electronic properties, suggesting steric hindrance affects enzyme binding .

- Electrochemical Properties: One-electron reduction potentials (E₁) of analogues correlated with substituent σm values, except for the 4-H derivative, which adopts a coplanar conformation, lowering E₁ unexpectedly .

3,5-Dinitrobenzamide Derivatives

- Antitubercular Activity : Derivatives like N-(5-azidopentyl)-3,5-dinitrobenzamide showed moderate activity against Mycobacterium tuberculosis (MIC = 16–32 µg/mL). The positional isomerism (3,5 vs. 2,4) shifts therapeutic utility from anticancer to antimicrobial applications .

Nitroimidazole-Based Analogues

- Enzyme Specificity : Unlike CB1954, nitroimidazoles (e.g., metronidazole) are activated by hypoxia-specific reductases, limiting their use to anaerobic environments. This contrasts with this compound derivatives, which function in aerobic conditions via nitroreductases .

Enzymatic Activation Profiles

| Compound | Activating Enzyme | Co-Substrate | Reduction Site | IC50 (Activated) | IC50 (Unactivated) |

|---|---|---|---|---|---|

| CB1954 | Human NQO2 | NRH | 4-nitro | 0.5–2 µM | 50–100 µM |

| SN 23862 | E. coli NR2 | None | 2-nitro | 0.1 µM | 14.5 µM |

| 4-SO2Me SN 23862 | E. coli NR2 | None | 2-nitro | 2.6 µM | 68 µM |

| 3,5-Dinitrobenzamide | Mycobacterial enzymes | None | Not reported | 16–32 µg/mL | >64 µg/mL |

Pharmacokinetic and Toxicity Comparisons

- CB1954: Clearance: Hepatic metabolism dominates, with <5% renal excretion. Nonlinear AUC-dose relationship complicates dosing . Toxicity: Dose-limiting gastrointestinal and hepatic effects at 37.5 mg/m² .

- SN 23862 Analogues :

- Lipophilicity : Electron-donating 4-substituents (e.g., -OMe) increase lipophilicity, enhancing tumor penetration but risking off-target toxicity .

Activité Biologique

2,4-Dinitrobenzamide (CB1954) is a compound that has garnered significant attention in cancer research due to its potential as a prodrug in enzyme-directed therapies. The biological activity of this compound is primarily attributed to its conversion into cytotoxic metabolites by specific enzymes, notably nitroreductases (NTR). This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and relevant research findings.

The primary mechanism by which this compound exerts its cytotoxic effects involves enzymatic reduction. The compound is converted by bacterial nitroreductases into active metabolites that can alkylate DNA, leading to cell death. Notably, the compound's activity is enhanced through the "bystander effect," where non-targeted cells are also affected by the metabolites produced by neighboring cells expressing the enzyme.

1. Prodrug Development

Recent studies have focused on developing dinitrobenzamide mustard prodrugs like PR-104A and SN27686. These prodrugs are designed to improve therapeutic outcomes by enhancing the bystander effect and increasing dose potency. For instance, SN27686 demonstrated a significantly higher dose potency compared to CB1954 in preclinical models, achieving a maximum tolerated dose that was 3.75 times higher than that of CB1954 .

2. Clinical Trials

A Phase I clinical trial involving CB1954 was conducted with thirty patients suffering from various gastrointestinal malignancies. The trial assessed the drug's pharmacokinetics and safety profile. Results indicated that at doses up to 37.5 mg/m², dose-limiting toxicities were observed primarily as diarrhea and hepatic toxicity. However, no significant adverse effects like alopecia or nephrotoxicity were reported .

3. Efficacy in Tumor Models

In vivo studies have shown promising results for CB1954 in tumor models. For instance, in a peritoneal pancreatic cancer model, mice with NTR-expressing xenografts treated with CB1954 exhibited long-term remissions compared to control groups. This efficacy underscores the importance of the enzyme's expression in achieving therapeutic success .

Data Tables

Case Study 1: Efficacy of NTR-Directed Therapy

In a study examining the efficacy of NTR-directed therapy using CB1954, researchers demonstrated that only a small fraction (10%) of target tumor cells needed to express NTR for effective treatment outcomes. The bystander effect contributed significantly to tumor reduction, indicating that surrounding non-expressing cells could also be killed by metabolites diffusing from treated cells .

Case Study 2: Bystander Effects in Multicellular Layers

Research involving multicellular layer (MCL) cultures revealed that several dinitrobenzamide mustards exhibited greater bystander efficiencies compared to existing therapies like CB1954. This finding suggests that these new compounds could enhance therapeutic strategies by effectively targeting both expressing and non-expressing tumor cells .

Q & A

Q. What is the role of 2,4-dinitrobenzamide (CB1954) in gene-directed enzyme prodrug therapy (GDEPT)?

CB1954 is a prodrug activated by enzymes such as bacterial nitroreductase (NfsB) or human DT-diaphorase (NQO1). Upon enzymatic reduction, it forms cytotoxic metabolites that crosslink DNA, selectively killing tumor cells. This mechanism is central to GDEPT, where enzyme-expressing vectors target cancer cells to localize cytotoxicity .

Q. Which enzymes are critical for activating this compound, and how do their kinetics differ?

Key enzymes include E. coli nitroreductase (NfsB) and human DT-diaphorase (NQO1). Rat DT-diaphorase exhibits 100-fold lower catalytic efficiency than the human enzyme, leading to interspecies variability in CB1954 sensitivity. Kinetic assays (e.g., Bradford protein quantification) and cell viability studies are used to compare enzyme activity .

Q. What analytical methods ensure the purity and structural integrity of synthesized this compound derivatives?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity assessment. Mass spectrometry (MS) and X-ray crystallography (for solid-state characterization) validate molecular structure and functional groups .

Q. How is cytotoxicity of this compound metabolites quantified in vitro?

Cytotoxicity is measured via MTT assays (metabolic activity) or live-cell imaging with viability stains (e.g., DAPI). For example, tumor explants treated with CB1954 show reduced viability via fluorescence-based imaging .

Q. What is the synthetic route for this compound derivatives?

A common method involves refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions. Pressure reduction and filtration yield solid products, which are purified via recrystallization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bystander effect of this compound in tumor models?

Co-culture systems mixing enzyme-expressing and non-expressing cells are used to assess toxic metabolite transfer. In vivo, implantable devices (e.g., Pd-devices in tumor explants) enable localized prodrug activation, with viability monitored via live-cell imaging and histology .

Q. What strategies address interspecies variability in DT-diaphorase kinetics during preclinical testing?

Use isogenic cell lines expressing humanized DT-diaphorase to mimic human enzyme kinetics. Comparative studies with rat-derived cells highlight differential CB1954 sensitivity, requiring adjusted dosing in animal models .

Q. How do structural modifications of this compound influence its activation and potency?

Reduction of nitro groups to amines enhances cytotoxicity by increasing DNA crosslinking. Structure-activity relationship (SAR) studies using derivatives with varied substituents (e.g., aziridine vs. chloroethyl groups) reveal critical functional groups for bioactivation .

Q. What methodologies optimize ex vivo models for testing this compound activation?

Tumor explants cultured with enzyme-loaded devices (e.g., Pd-devices) are treated with CB1954 under controlled conditions. Positive controls (pre-activated drug) and negative controls (prodrug-only) validate enzyme-specific activation .

Q. How can enzyme engineering improve this compound activation efficiency in GDEPT?

Directed evolution or rational design of nitroreductases (e.g., NfsB mutants) enhances catalytic activity toward CB1954. Crystal structure analysis (e.g., human DT-diaphorase) identifies active-site residues for mutagenesis to improve prodrug binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.